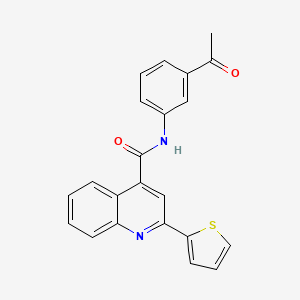![molecular formula C18H28N2O2 B6019637 3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6019637.png)
3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone, also known as IPP or Isradipine, is a calcium channel blocker that has been studied for its potential applications in various scientific research fields.
科学的研究の応用
3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone has been studied for its potential applications in various scientific research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, this compound has been shown to improve cognitive function and protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease. In cardiovascular disease, this compound has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and lung cancer.
作用機序
3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone works by blocking L-type calcium channels, which are involved in the regulation of intracellular calcium levels. By blocking these channels, this compound reduces the influx of calcium into cells, which can have various effects depending on the cell type. In neurons, this compound can improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. In cardiac cells, this compound can reduce the workload on the heart by reducing calcium influx and improving contractility. In cancer cells, this compound can inhibit tumor growth and metastasis by reducing calcium-dependent signaling pathways.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects depending on the cell type. In neurons, this compound can enhance synaptic plasticity, reduce neuroinflammation, and protect against neurodegeneration. In cardiac cells, this compound can reduce the workload on the heart, improve contractility, and reduce arrhythmias. In cancer cells, this compound can inhibit tumor growth and metastasis by reducing calcium-dependent signaling pathways.
実験室実験の利点と制限
One advantage of using 3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone in lab experiments is its ability to selectively block L-type calcium channels, which can provide insights into the role of calcium signaling in various cellular processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone, including its potential applications in other scientific research fields such as immunology and metabolism, its optimization as a therapeutic agent for various diseases, and its development as a tool for studying calcium signaling in various cellular processes. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential off-target effects in order to optimize its use in lab experiments and clinical settings.
合成法
3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone can be synthesized by reacting 3,4-dihydro-2H-pyran-2-one with N-isopropyl-N-methyl-3-aminopropyl chloride in the presence of sodium hydride. This reaction yields the intermediate product, which is then reacted with 2-phenylethyl bromide to produce this compound.
特性
IUPAC Name |
3-hydroxy-3-[[methyl(propan-2-yl)amino]methyl]-1-(2-phenylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15(2)19(3)14-18(22)11-7-12-20(17(18)21)13-10-16-8-5-4-6-9-16/h4-6,8-9,15,22H,7,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGUMYMDYBIMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1(CCCN(C1=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6019557.png)
![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6019559.png)

![4-(benzyloxy)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6019566.png)

![4-methyl-5-({3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6019590.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6019591.png)
![7-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019599.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,3-dihydro-1H-inden-2-yl)-5-methoxybenzamide](/img/structure/B6019600.png)
![N-(4-isopropoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6019601.png)
![1-(cyclohexylmethyl)-5-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6019605.png)
methanol](/img/structure/B6019617.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6019630.png)
![sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B6019643.png)